molecular formula C7H4BrFO2 B182561 2-Bromo-5-fluorobenzoic acid CAS No. 394-28-5

2-Bromo-5-fluorobenzoic acid

Cat. No. B182561
CAS RN: 394-28-5
M. Wt: 219.01 g/mol
InChI Key: OQBMJMJZMDBQSM-UHFFFAOYSA-N
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Patent
US05523472

Procedure details

If the sodium salt solution of 5-fluoro-2-bromobenzoic acid is replaced by aliquot parts of the potassium or ammonium salt solution, prepared by dissolving 219 parts of 5-fluoro-2-bromobenzoic acid in 256.1 parts of 21.9% strength aqueous potassium hydroxide or, respectively, 217 parts of 7.9% aqueous ammonia solution and used as the metering medium in a procedure otherwise identical to that indicated, then 5-fluoroanthranilic acid is obtained in identical yield and quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].[F:2][C:3]1[CH:4]=[CH:5][C:6](Br)=[C:7]([CH:11]=1)[C:8]([OH:10])=[O:9].[K].[NH3:14]>[OH-].[K+]>[F:2][C:3]1[CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]([NH2:14])=[CH:5][CH:4]=1 |f:4.5,^1:0,12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Four
Name
ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(C(=O)O)=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.